
3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C20H23ClN2O3 . It has a molecular weight of 374.86 . The structure is complex, with a piperazine ring attached to a 5-chloro-2-methylphenyl group and a carbonyl group, which is further attached to a 2,3-dihydro-1H-inden-1-one group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 374.86 and a complex molecular structure . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Pharmacokinetics
The scientific research surrounding 3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one largely focuses on its metabolic pathways, pharmacokinetics, and potential therapeutic applications. A notable study in this area is the investigation into the metabolism of L-735,524, a potent HIV-1 protease inhibitor, where researchers identified several significant metabolites in human urine. These findings contribute to understanding the drug's biotransformation and the role of metabolites in its pharmacological activity (Balani et al., 1995).
Novel Psychoactive Substances and Their Effects
The emergence of new psychoactive substances (NPS) has garnered attention in toxicology and forensic science. Research on substances like TFMPP, a piperazine derivative, sheds light on the subjective effects and potential risks associated with their recreational use. Studies have documented the pharmacokinetics, user experiences, and adverse effects, contributing to the broader understanding of NPS in the context of public health and safety (Rust et al., 2012).
Therapeutic Potential and Clinical Applications
Exploration into the therapeutic potential of compounds structurally related to this compound has been a significant area of research. This includes studies on receptor binding affinity, efficacy in treating various disorders, and the exploration of novel drug candidates for diseases such as cancer, HIV, and neurological disorders. For instance, the characterization of WAY-100635 and its metabolites provides valuable insights into the development of radioligands for brain imaging and the study of 5-HT1A receptors (Osman et al., 1996).
Toxicology and Safety Profiles
The safety profile and toxicological aspects of compounds similar to this compound are critical for their development as therapeutic agents. Studies have examined the toxic effects, potential neurotoxicity, and safety margins of these compounds to ensure their suitability for clinical use. Such research is pivotal for understanding the risk-benefit ratio of new drug candidates and their metabolites (Combes et al., 1956).
Eigenschaften
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-14-6-7-15(22)12-19(14)23-8-10-24(11-9-23)21(26)18-13-20(25)17-5-3-2-4-16(17)18/h2-7,12,18H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLDKJCHWBAYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CC(=O)C4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2991594.png)

![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2991598.png)
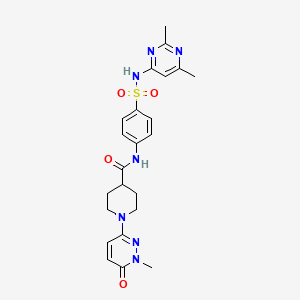

![3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2991603.png)
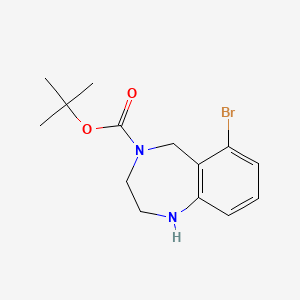
![N-(4-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2991605.png)
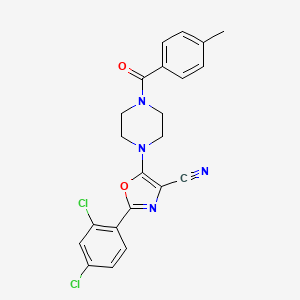
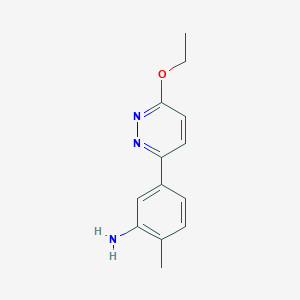
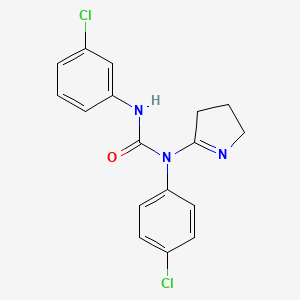
![5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2991615.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide](/img/structure/B2991617.png)
